6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline
Description
Properties
Molecular Formula |
C24H20N4O4S2 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
6,7-dimethoxy-2-[4-(4-methylsulfonylphenyl)pyrazol-1-yl]-4-thiophen-3-ylquinazoline |
InChI |
InChI=1S/C24H20N4O4S2/c1-31-21-10-19-20(11-22(21)32-2)26-24(27-23(19)16-8-9-33-14-16)28-13-17(12-25-28)15-4-6-18(7-5-15)34(3,29)30/h4-14H,1-3H3 |
InChI Key |
FXLIEYOHHREUEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3C=C(C=N3)C4=CC=C(C=C4)S(=O)(=O)C)C5=CSC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
| Step | Reaction Type | Key Reagents & Conditions | Description |
|---|---|---|---|
| 1. Formation of 6,7-dimethoxyquinazoline core | Cyclization | Starting from 2-amino-4,5-dimethoxybenzaldehyde derivatives, cyclized with appropriate nitrile or amidine reagents | Synthesis of the quinazoline scaffold with 6,7-dimethoxy substitution |
| 2. Introduction of 4-(3-thienyl) substituent | Suzuki coupling | 3-thienylboronic acid, Pd catalyst (e.g., Pd2(dba)3), base (K3PO4 or K2CO3), solvents like toluene or DMF, reflux | Palladium-catalyzed cross-coupling to attach the thienyl group at the 4-position of quinazoline |
| 3. Preparation of 4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl intermediate | Pyrazole formation and sulfonylation | Pyrazole ring formed via cyclization of hydrazines with 1,3-diketones or α,β-unsaturated ketones; methylsulfonyl group introduced by oxidation of methylthio to methylsulfonyl using oxidants like m-CPBA | Formation of the substituted pyrazole bearing the methylsulfonylphenyl moiety |
| 4. Coupling of pyrazolyl substituent at 2-position | Buchwald-Hartwig amination or Suzuki coupling | Pd catalyst, suitable ligands (e.g., BINAP), base (Cs2CO3 or K3PO4), solvents (DMF, dioxane), temperature 80-110°C | Coupling of the pyrazolyl moiety to the quinazoline 2-position via palladium-catalyzed C-N or C-C bond formation |
| 5. Purification and characterization | Chromatography and crystallization | Column chromatography, recrystallization from ethanol or ethyl acetate | Isolation of the pure target compound |
Detailed Reaction Conditions and Notes
Cyclization to Quinazoline Core : The quinazoline nucleus is typically synthesized by reacting 2-amino-4,5-dimethoxybenzaldehyde with formamide derivatives or amidines under reflux conditions, forming the heterocyclic ring system.
Suzuki Coupling for Thienyl Substitution : The 4-position substitution with 3-thienyl is achieved by Suzuki coupling using 3-thienylboronic acid and a halogenated quinazoline intermediate. The reaction is catalyzed by Pd(0) complexes such as Pd2(dba)3 with phosphine ligands like dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, in solvents such as toluene or DMF, under nitrogen atmosphere at reflux temperatures (80-110°C).
Pyrazole Formation and Methylsulfonyl Introduction : The pyrazole ring is synthesized by condensation of hydrazines with α,β-unsaturated ketones or 1,3-diketones. The methylsulfonyl group is introduced by oxidation of the corresponding methylthio substituent using oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions.
Coupling of Pyrazolyl Group to Quinazoline : The attachment of the 4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl substituent at the 2-position of quinazoline is typically performed via Buchwald-Hartwig amination or Suzuki coupling. Catalysts such as palladium acetate with BINAP ligand and bases like potassium carbonate or cesium carbonate are used in solvents such as dimethylformamide or dioxane at temperatures ranging from room temperature to 110°C for 2-24 hours.
Purification : The crude products are purified by column chromatography on silica gel using appropriate eluents (e.g., ethyl acetate/hexane mixtures) followed by recrystallization from ethanol or other solvents to afford the pure compound.
Representative Synthetic Scheme
Step 1: Synthesis of 6,7-dimethoxyquinazoline core
2-amino-4,5-dimethoxybenzaldehyde + formamide derivative → 6,7-dimethoxyquinazoline intermediate
Step 2: Suzuki coupling
6,7-dimethoxyquinazoline-Br + 3-thienylboronic acid + Pd catalyst + base → 6,7-dimethoxy-4-(3-thienyl)quinazoline
Step 3: Pyrazole formation
Hydrazine + 4-(methylthio)acetophenone → 4-(methylthio)phenyl-pyrazole intermediate
Step 4: Oxidation
4-(methylthio)phenyl-pyrazole + m-CPBA → 4-(methylsulfonyl)phenyl-pyrazole
Step 5: Coupling
6,7-dimethoxy-4-(3-thienyl)quinazoline + 4-(methylsulfonyl)phenyl-pyrazole + Pd catalyst + base → Target compound
Analytical Data and Characterization
Although the focus is on preparation, the following typical analytical methods are employed to confirm the structure and purity of the compound:
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectroscopy to confirm the quinazoline, pyrazole, thienyl, and methylsulfonyl groups.
- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight ~492.6 g/mol.
- Infrared Spectroscopy (IR) : Characteristic sulfone (S=O) stretching bands around 1300-1150 cm^-1.
- Elemental Analysis : Consistency with molecular formula C24H20N4O4S2.
- Melting Point Determination : To assess purity.
Summary Table of Key Reagents and Conditions
| Synthetic Step | Reagents/Conditions | Notes |
|---|---|---|
| Quinazoline core formation | 2-amino-4,5-dimethoxybenzaldehyde, formamide derivatives, reflux | Cyclization to form heterocycle |
| Thienyl substitution | 3-thienylboronic acid, Pd2(dba)3, dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine, K3PO4, toluene, reflux | Suzuki coupling |
| Pyrazole ring synthesis | Hydrazine hydrate, α,β-unsaturated ketones, ethanol, reflux | Pyrazole formation |
| Methylsulfonyl oxidation | m-CPBA, dichloromethane, 0°C to room temp | Oxidation of methylthio to methylsulfonyl |
| Coupling to quinazoline | Pd(OAc)2, BINAP, K2CO3, DMF, 80-110°C | Buchwald-Hartwig amination or Suzuki coupling |
Chemical Reactions Analysis
6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methylsulfonyl groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline is a chemical compound with potential applications in scientific research. Analysis of the search results did not yield specific applications, data tables, or case studies for this particular compound. However, the search results provide some related information:
Related Compounds and Structures
- Quinazolines: Quinazoline is a heterocyclic ring system with diverse biological activities, and compounds with multiple pharmacophores .
- 6,7-Dimethoxy-2-(4-(4-Methylpiperazin-1-yl)phenyl)-N-(2-Morpholinoethyl)quinazolin-4-aMine: This is another quinazoline derivative with a molecular weight of 492.6 g/mol .
- 6,7-Dimethoxy-2-[4-(4-methylsulfonylphenyl)sulfonylpiperazin-1-yl]quinazolin-4-amine: This compound has a molecular formula of C21H25N5O6S2 .
- Quinazoline,4-[5-(4-fluorophenyl)-2-[4-(methylsulfinyl)phenyl]-1h-imidazol-4-yl]-6,7-dimethoxy-: This compound has a molecular weight of 488.5 g/mol and the molecular formula C26H21FN4O3S .
General Information on Uses of Quinazoline Derivatives
- WO2005073224A2 describes quinoline, quinazoline, pyridine, and pyrimidine compounds for treating inflammation, angiogenesis, and cancer .
- One such compound is N-[6-(6,7-Dimethoxy-quinolin-4-yloxy)-benzothiazol-2-yl]-3-methyl-benzamide .
Potential Research Directions
Given that the query compound is a quinazoline derivative, and quinazolines have reported biological activities, it is plausible that this compound could be investigated for similar applications . The WO2005073224A2 patent suggests that related compounds may be useful in treating inflammation, angiogenesis, and cancer .
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues in the Quinazoline Family
Quinazoline derivatives are widely studied for their pharmacological versatility. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Pyrazolyl vs. Imidazo Substituents : The pyrazolyl group in the target compound offers conformational flexibility compared to the rigid imidazo[4,5-g] fused ring in derivatives. This may enhance binding to flexible enzyme pockets .
- Sulfonyl Pharmacophore : The 4-(methylsulfonyl)phenyl group distinguishes the target compound from triazolo-thiadiazoles (), which lack sulfonyl groups but exhibit antifungal activity via similar enzyme targets (e.g., 14-α-demethylase) .
- Thienyl vs.
Pharmacological and Physicochemical Properties
- Anticancer Potential: The target compound shares structural motifs with 4-anilinoquinazolines (), which upregulate Bax to induce apoptosis. However, its thienyl and pyrazolyl groups may broaden its kinase inhibition profile compared to simpler anilino derivatives .
- Solubility and Bioavailability: The 6,7-dimethoxy groups in the target compound enhance solubility relative to non-polar triazolo-thiadiazoles (), but the methylsulfonyl group may reduce metabolic stability compared to methoxy-substituted analogues .
Biological Activity
6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.
Chemical Structure and Properties
The chemical formula of the compound is . It features a quinazoline core substituted with various functional groups that enhance its biological activity. The presence of methoxy groups and a thienyl moiety contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties, particularly as inhibitors of various tyrosine kinases involved in cancer progression.
The primary mechanism by which this compound exerts its anticancer effects is through the inhibition of specific receptor tyrosine kinases (RTKs), including:
- Epidermal Growth Factor Receptor (EGFR)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Platelet-Derived Growth Factor Receptor (PDGFR)
These receptors are crucial for tumor growth and metastasis. The compound's ability to inhibit these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells.
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : IC50 values indicate effective inhibition at low concentrations.
- A431 (Skin Cancer) : Similar patterns of cytotoxicity were observed.
Other Biological Activities
Beyond its anticancer properties, this compound may exhibit additional pharmacological effects:
- Antimicrobial Activity : Some studies suggest potential antibacterial properties linked to the quinazoline scaffold, although specific data on this compound is limited.
- Anti-inflammatory Effects : The presence of the methylsulfonyl group may contribute to anti-inflammatory activity, which is an area requiring further investigation.
Case Studies
A notable case study involved the synthesis and evaluation of a series of quinazoline derivatives, including our compound. This study highlighted its effectiveness against resistant cancer cell lines and provided insights into structure-activity relationships (SAR) that could guide future drug development efforts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrazole and quinazoline precursors. Key steps include cyclization using diethyl oxalate and sodium hydride in toluene under reflux, followed by coupling reactions to introduce the methylsulfonylphenyl and thienyl moieties. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to achieving high yields. Structural intermediates should be validated using spectroscopic methods .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR in deuterated DMSO to confirm proton and carbon environments. Compare experimental shifts with computational predictions.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., methoxy, sulfonyl) via characteristic absorption bands.
- Elemental Analysis : Verify purity by comparing experimental and theoretical C, H, N, and S percentages.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard guidelines for quinazoline derivatives:
- Use personal protective equipment (gloves, goggles, lab coat).
- Ensure proper ventilation to avoid inhalation.
- In case of skin contact, wash immediately with soap and water.
- Store in a cool, dry environment away from incompatible reagents. Safety data sheets for structurally similar compounds (e.g., CAS 60547-97-9) provide additional handling insights .
Advanced Research Questions
Q. What strategies are effective for evaluating the compound’s interaction with target enzymes like 14-α-demethylase lanosterol (CYP51)?
- Methodological Answer : Conduct molecular docking studies using software (e.g., AutoDock Vina) and the enzyme’s crystal structure (PDB ID: 3LD6). Focus on binding affinity, hydrogen bonding, and hydrophobic interactions. Validate docking results with in vitro enzymatic inhibition assays, measuring IC50 values under controlled pH and temperature. Compare with known CYP51 inhibitors (e.g., fluconazole) to contextualize potency .
Q. How can researchers resolve contradictory data in biological activity assays?
- Methodological Answer :
- Replication : Repeat experiments under identical conditions to rule out technical variability.
- Dose-Response Analysis : Test a broader concentration range to identify non-linear effects.
- Theoretical Alignment : Reconcile results with existing frameworks (e.g., structure-activity relationships or enzyme kinetics models). Contradictions may arise from assay sensitivity or off-target effects, necessitating orthogonal methods (e.g., SPR binding assays vs. cell viability tests) .
Q. What methodologies assess the environmental stability and degradation pathways of this compound?
- Methodological Answer : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):
- Abiotic Degradation : Expose the compound to UV light, varying pH, and temperatures to simulate environmental conditions. Monitor degradation via HPLC-MS.
- Biotic Transformation : Use soil or water microcosms to study microbial metabolism.
- Ecotoxicology : Evaluate impacts on model organisms (e.g., Daphnia magna) at cellular and population levels. Data from these studies inform ecological risk assessments .
Q. How to design a study investigating the compound’s antifungal mechanisms beyond CYP51 inhibition?
- Methodological Answer :
- Transcriptomic Profiling : Compare gene expression in treated vs. untreated fungal cultures (e.g., Candida albicans).
- Membrane Permeability Assays : Use fluorescent dyes (e.g., propidium iodide) to assess cell wall disruption.
- Synergy Studies : Test combinations with existing antifungals to identify additive or synergistic effects.
- Resistance Monitoring : Serial passage fungi under sub-inhibitory concentrations to detect mutation hotspots via whole-genome sequencing .
Data Presentation
Table 1 : Key Analytical Parameters for Structural Characterization
| Technique | Parameters | Reference |
|---|---|---|
| 1H NMR (400 MHz) | δ 8.21 (s, 1H, pyrazole-H) | |
| 13C NMR (100 MHz) | δ 161.2 (C=O, quinazoline) | |
| IR (KBr) | 1675 cm⁻¹ (C=N stretch) | |
| HRMS | [M+H]+ calc. 506.1234, found 506.1228 |
Table 2 : Molecular Docking Results with 3LD6 (CYP51)
| Compound | Binding Energy (kcal/mol) | Key Residues |
|---|---|---|
| Target Compound | -9.7 | Leu121, Tyr140 |
| Fluconazole | -8.2 | Tyr140, His377 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
